

# Application Note: Quantification of Creatine in Biological Fluids by LC-MS/MS

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## Compound of Interest

Compound Name: Creatine citrate

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This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of creatine in biological fluids, such as plasma and urine. While the topic specifies **creatine citrate**, in biological matrices, it is presumed that the salt dissociates, and the analysis focuses on the quantification of the creatine molecule. This method is crucial for researchers in drug development and clinical sciences for monitoring endogenous levels and pharmacokinetics.

## Introduction

Creatine is a vital compound for energy metabolism in muscle and brain tissue.<sup>[1]</sup> Its quantification in biological fluids is essential for diagnosing various diseases and for pharmacokinetic studies of creatine-based supplements. LC-MS/MS offers superior selectivity and sensitivity compared to traditional methods like colorimetric and enzymatic assays, which can be prone to interferences.<sup>[1]</sup> This document provides detailed protocols for sample preparation and LC-MS/MS analysis of creatine in human plasma and urine.

## Experimental

### Sample Preparation

**Human Plasma:** A protein precipitation method is employed for plasma samples to remove proteins that can interfere with the analysis.<sup>[1]</sup>

- To a 50 µL aliquot of K2EDTA human plasma, add 950 µL of acetonitrile.

- Vortex the mixture thoroughly.
- Centrifuge at 4300 rpm for 10 minutes to pellet the precipitated proteins.[\[1\]](#)
- Transfer 200  $\mu$ L of the supernatant to a clean vial.
- Add 50  $\mu$ L of water and mix.
- Centrifuge again under the same conditions before injection into the LC-MS/MS system.[\[1\]](#)

Human Urine: A simple "dilute-and-shoot" method is sufficient for urine samples due to the lower protein content.[\[1\]](#)

- To a 50  $\mu$ L aliquot of human urine, add 950  $\mu$ L of acetonitrile.
- Vortex the mixture.
- Centrifuge at 4300 rpm for 10 minutes.[\[1\]](#)
- Transfer 10  $\mu$ L of the supernatant to a new vial.
- Add 1490  $\mu$ L of 80% acetonitrile in water.
- Centrifuge again before analysis.[\[1\]](#)

An alternative preparation for urine involves acidification and dilution:

- Add 10  $\mu$ L of formic acid to 1 mL of the human urine sample.
- Stir and then centrifuge at 10,000 rpm for 10 minutes.
- Filter the mixture through a 0.22  $\mu$ m membrane.
- Transfer a 5  $\mu$ L aliquot to a volumetric flask and dilute to a total volume of 10 mL with water after spiking with an internal standard.[\[2\]](#)

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrumental Parameters

Parameter	Value
Liquid Chromatography	
Column	Raptor HILIC-Si (2.7 $\mu$ m, 50 mm $\times$ 2.1 mm)[1] or Agilent Zorbax Eclipse XDB-C18 (2.1 $\times$ 150 mm, 3.5 $\mu$ m)[2]
Mobile Phase	Isocratic: Acetonitrile and water[1] or Gradient: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[2]
Flow Rate	200 $\mu$ L/min[2]
Injection Volume	5 $\mu$ L[2][3]
Column Temperature	Ambient[2] or 45°C[4]
Autosampler Temperature	4°C[3]
Mass Spectrometry	
Ionization Mode	Positive Electrospray Ionization (ESI)[3]
Nebulizing Gas Flow	3 L/min[3]
Drying Gas Flow	10 L/min[3]
Interface Temperature	300°C[3]
Heat Block Temperature	400°C[3]
Monitoring Mode	Multiple Reaction Monitoring (MRM)

## Results and Method Validation

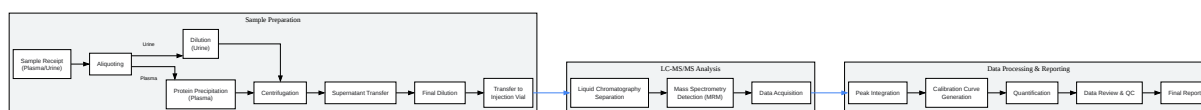
The developed LC-MS/MS method demonstrates excellent linearity, precision, and accuracy for the quantification of creatine in biological fluids.

Table 2: Method Validation Parameters

Parameter	Result
Linearity	
Calibration Range (Creatine)	1–100 µg/mL[5]
Calibration Range (Creatinine)	1–2000.0 ng/mL[2]
Correlation Coefficient (R <sup>2</sup> )	>0.99[6][7]
Limits of Detection and Quantification	
Limit of Quantification (LOQ)	0.5 µg/mL[8]
Lower Limit of Quantification (LLOQ)	0.99 ng/mL (for creatinine)[2]
Precision	
Intra-day Precision (RSD)	< 3%[2]
Inter-day Precision (RSD)	< 3%[2]
Accuracy	
Recovery	96.23–102.75%[8]

## Experimental Workflow

The following diagram illustrates the complete workflow for the LC-MS/MS analysis of creatine in biological fluids.

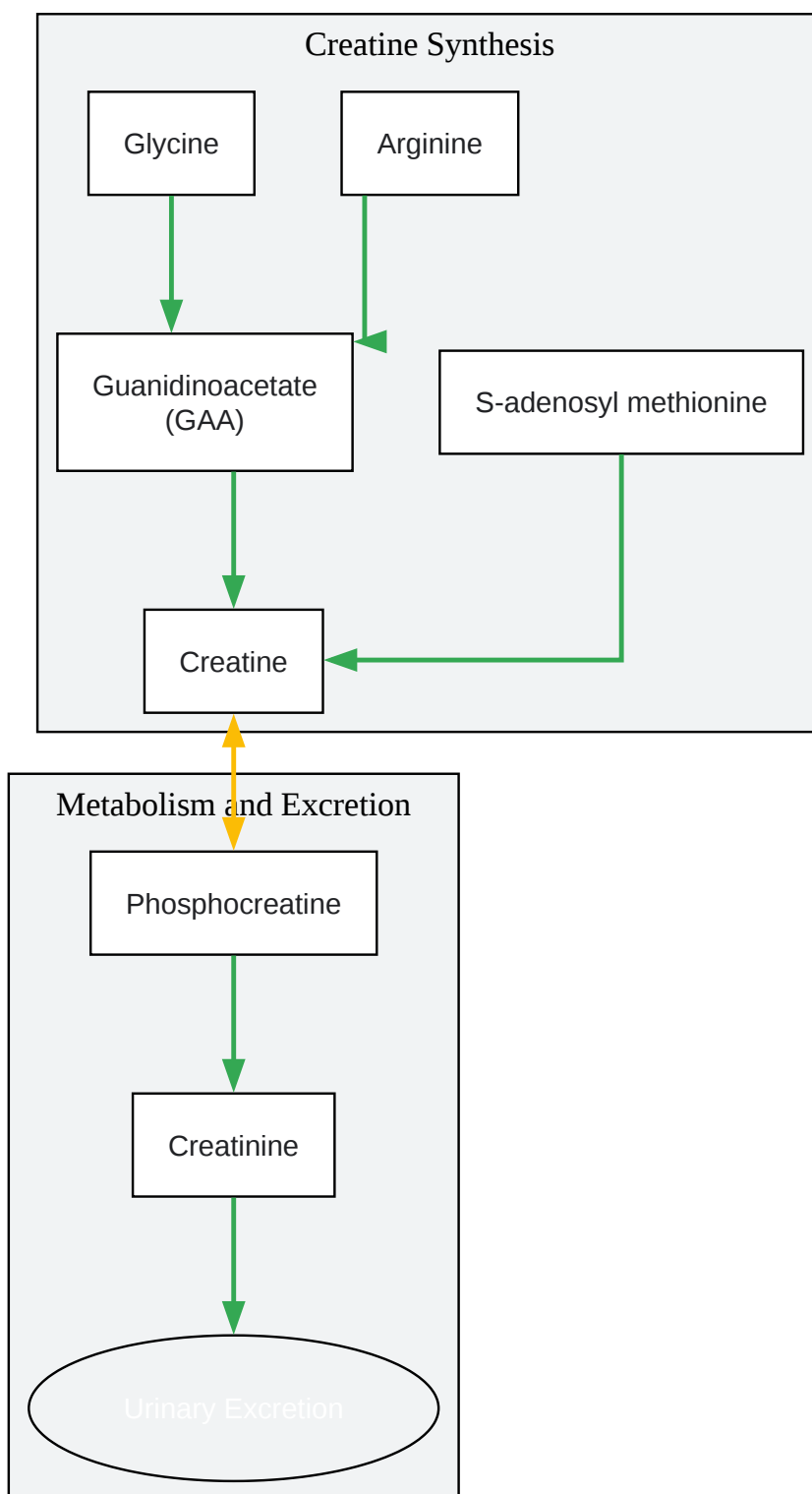


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Caption: Experimental workflow for LC-MS/MS analysis of creatine.

## Signaling Pathway Context

While this application note focuses on the analytical method, it's important to understand the biological context of creatine. The diagram below illustrates the synthesis and metabolic fate of creatine.



Simplified Creatine Metabolism Pathway

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Caption: Simplified pathway of creatine synthesis and metabolism.

## Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative analysis of creatine in plasma and urine. Its high sensitivity and specificity make it an ideal choice for clinical and research applications, ensuring accurate data for pharmacokinetic and metabolic studies.

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